7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene
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Overview
Description
7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(8),3,9,11-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the 2-methylbenzoyl and 2,4,6-trimethylphenyl groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tricyclic core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzothiazol-2-ylsulfanylmethyl)-2,6-di-tert-butyl-phenol
- 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-2,6-di-tert-butyl-phenol
- 4-benzyl-2,6-di-tert-butyl-phenol
Uniqueness
Compared to similar compounds, 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(8),3,9,11-tetraene stands out due to its distinct tricyclic structure and the presence of both 2-methylbenzoyl and 2,4,6-trimethylphenyl groups
Properties
IUPAC Name |
(2-methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15-13-17(3)22(18(4)14-15)23-25-30-28-26(23)20-11-7-8-12-21(20)27(28)24(29)19-10-6-5-9-16(19)2/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSBADIDDNEPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N4N2ON=C4C5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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